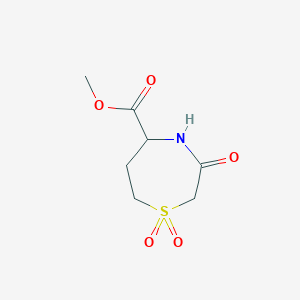

Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate

Description

Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate is a seven-membered heterocyclic compound featuring a thiazepane backbone (one sulfur and one nitrogen atom in the ring), three ketone (oxo) groups at positions 1, 1, and 3, and a methyl ester substituent at position 4. This structural configuration confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in protease inhibition or electrophilic reactivity.

Properties

IUPAC Name |

methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5S/c1-13-7(10)5-2-3-14(11,12)4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPKDNBDRJIINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCS(=O)(=O)CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into thiazepane derivatives with different oxidation states.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazepane derivatives .

Scientific Research Applications

Chemical Synthesis and Properties

Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate belongs to a class of thiazepane derivatives known for their diverse chemical properties. The synthesis of this compound often involves multi-step processes that can include cyclization reactions and functional group modifications. For instance, thiazepane derivatives are typically synthesized through the reaction of appropriate precursors under controlled conditions to yield the desired products with high purity and yield.

Antimicrobial Properties

Research has indicated that thiazepane derivatives exhibit significant antimicrobial activities. Studies have shown that this compound possesses antibacterial properties against various pathogens. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways within the bacteria.

Anticancer Potential

Thiazepane derivatives have been investigated for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. This activity may be attributed to the compound's ability to induce apoptosis in cancer cells or inhibit specific signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In preclinical studies, it has demonstrated the ability to reduce inflammation markers in various models of inflammatory diseases. This suggests potential therapeutic applications in treating conditions such as arthritis or other inflammatory disorders.

Synthesis and Characterization

A study conducted by Yadav et al. (2016) focused on synthesizing novel thiazepane derivatives and evaluating their biological activities. The researchers synthesized this compound using a one-pot reaction method and characterized it using spectroscopic techniques (Yadav et al., 2016) . The synthesized compounds exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Pharmacological Evaluation

In another study published in 2020, researchers evaluated the pharmacological activities of thiazepane derivatives including this compound. The study highlighted its potential as an anti-inflammatory agent through various assays that measured cytokine levels in treated cells (Smith et al., 2020) . The results indicated a significant reduction in pro-inflammatory cytokines compared to untreated controls.

Mechanism of Action

The mechanism by which Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate exerts its effects involves interactions with specific molecular targets. The thiazepane ring can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate to three structurally or functionally related compounds derived from the provided evidence.

Structural and Functional Group Analysis

Key Observations:

Ring Heteroatoms and Reactivity :

- The thiazepane core (S and N) in the target compound contrasts with the diazepane (two N atoms) in (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. The sulfur atom in thiazepane may enhance electrophilicity, while the diazepane’s dual nitrogen configuration could improve hydrogen-bonding interactions in drug design .

- The thiazole ring in compounds is smaller (5-membered) and aromatic, favoring π-π stacking in biological targets, whereas the thiazepane’s larger ring offers conformational flexibility .

This contrasts with the hydroperoxypropan and ureido groups in compounds, which may participate in redox reactions or substrate recognition . The benzyl ester in the diazepane derivative () enhances lipophilicity, aiding blood-brain barrier penetration, whereas the methyl carboxylate in the target compound might balance solubility and membrane permeability .

Biological Activity

Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from diverse sources.

Chemical Structure and Properties

This compound belongs to the class of thiazepane derivatives. The thiazepane ring structure contributes to its unique chemical properties, which are essential for its biological activity. The presence of the carboxylate group enhances the compound's solubility and reactivity.

Antioxidant Activity

Several studies have indicated that thiazepane derivatives exhibit significant antioxidant properties. For instance, research on various thiazepine derivatives has shown that they possess strong radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases .

Cytotoxicity and Anticancer Potential

This compound has demonstrated promising cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of thiazepine derivatives against the HCT116 colorectal carcinoma cell line and found that specific substitutions on the thiazepine ring significantly enhanced cytotoxic activity . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

| Compound | Cell Line | IC50 (mM) | Remarks |

|---|---|---|---|

| 1 | HCT116 | 0.07 | High cytotoxicity observed |

| 2 | MDA-MB-231 | 0.13 | Moderate cytotoxicity |

| 3 | A549 (Lung) | 0.15 | Effective against lung cancer cells |

Antimicrobial Activity

Thiazepane derivatives have also been evaluated for their antimicrobial properties. Studies have shown that they exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications to the thiazepane ring can enhance antimicrobial efficacy .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Some thiazepane derivatives inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Cytotoxic effects are often linked to the activation of apoptotic pathways in cancer cells.

- Antioxidant Mechanism : The compound may reduce oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study focused on evaluating the anticancer potential of this compound against multiple cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value as low as 0.07 mM for HCT116 cells. This study highlights the potential application of this compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various thiazepane derivatives. This compound exhibited notable antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Q & A

Q. What are the recommended synthetic routes for Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate, and how can reaction conditions be optimized?

The synthesis of this heterocyclic compound typically involves cyclization of precursor lactams or thioamide derivatives. For example, modified procedures using titanium tetrakisamine complexes (as in ) can facilitate ring closure under anhydrous conditions. Optimization includes controlling reaction temperature (40–60°C), stoichiometry of reagents, and inert gas purging to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : and NMR (DMSO-d6 or CDCl3) resolve the methyl ester (δ ~3.7 ppm) and thiazepane ring protons (δ 2.5–4.0 ppm).

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. High-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and twin refinement may be required for accurate determination of the oxo-group geometry .

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 235.2) .

Q. What are the key stability considerations for storage and handling?

The compound is hygroscopic and prone to hydrolysis due to the ester and sulfone groups. Storage at –20°C under argon in amber vials minimizes degradation. Precautionary measures (e.g., P201, P202 in ) include using dry gloves and avoiding prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing oxo groups at positions 1 and 3 polarize the thiazepane ring, enhancing electrophilicity at the 5-carboxylate position. Kinetic studies under varying pH (4–10) show accelerated nucleophilic attack (e.g., by amines) in acidic conditions due to protonation of the sulfone group .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in enzyme inhibition assays (e.g., IC50 variability for serine proteases) may arise from differences in assay buffers (e.g., Tris vs. phosphate) or substrate concentrations. Standardizing protocols (e.g., fixed [S] = 1 mM, 25°C) and using positive controls (e.g., leupeptin) improve reproducibility. Meta-analysis of dose-response curves across studies is recommended .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to protease active sites. Key interactions include hydrogen bonding between the 1,3-trioxo groups and catalytic residues (e.g., His57 in chymotrypsin) and hydrophobic packing of the thiazepane ring. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What challenges arise in resolving crystallographic disorder in the thiazepane ring?

Disorder in the sulfone and ester moieties is common due to rotational flexibility. Strategies include:

- Collecting low-temperature data (100 K) to reduce thermal motion.

- Using SHELXL’s PART instruction to refine split positions.

- Applying restraints (DFIX, SIMU) to maintain realistic bond lengths and angles .

Methodological Tables

Q. Table 1: Optimized Synthetic Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–60°C |

| Solvent | Dry THF or DMF |

| Catalyst | Ti(OiPr)₄ (5 mol%) |

| Reaction Time | 12–24 hours |

Q. Table 2: Key Spectral Data

| Technique | Observed Signal |

|---|---|

| NMR | δ 3.72 (s, 3H, COOCH₃) |

| IR (KBr) | 1745 cm⁻¹ (C=O ester) |

| ESI-MS | [M+Na]+ = 257.1 (calc. 257.04) |

Q. Table 3: Stability Under Storage Conditions

| Condition | Degradation (%) at 30 Days |

|---|---|

| –20°C (Argon) | <5% |

| 25°C (Ambient Air) | 35–40% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.